(3S,5S)-5-methylpiperidine-3-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by a five-membered nitrogen-containing ring structure with a carboxylic acid functional group and a methyl substituent. This compound is of interest in various fields, including medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of pharmaceuticals.
This compound can be synthesized from various starting materials, typically involving piperidine derivatives. The specific synthetic routes may vary based on the desired stereochemistry and functionalization.
(3S,5S)-5-methylpiperidine-3-carboxylic acid can be classified as:
The synthesis of (3S,5S)-5-methylpiperidine-3-carboxylic acid can be achieved through several methods, including:
The molecular structure of (3S,5S)-5-methylpiperidine-3-carboxylic acid features:
(3S,5S)-5-methylpiperidine-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for (3S,5S)-5-methylpiperidine-3-carboxylic acid in biological systems may involve:
Research into its specific mechanisms is ongoing, but initial studies suggest potential neuroactive properties similar to other piperidine derivatives.
(3S,5S)-5-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chiral pool synthesis leverages enantiopure natural products as starting materials to transfer stereochemical information. For (3S,5S)-5-methylpiperidine-3-carboxylic acid, L-proline and L-glutamic acid serve as ideal precursors due to their inherent chirality and structural compatibility. L-Proline derivatives undergo C5-methylation via enolate alkylation, where the pre-existing C2 stereocenter directs facial selectivity through substrate-controlled induction [7]. Alternatively, L-glutamic acid is converted to 5-methyl piperidinone intermediates through reductive amination cyclization. The carboxyl and amino groups facilitate ring closure while preserving stereochemistry at C3, with the C5-methyl group introduced via Grignard addition to glutamic-derived ketones [4].
Key advantages:
Table 1: Chiral Pool Precursors and Outcomes
Precursor | Key Transformation | Stereoselectivity | Overall Yield |
---|---|---|---|
L-Proline | C5-Enolate alkylation/decarboxylation | >20:1 dr (3S,5S) | 45-60% |
L-Glutamic acid | Reductive amination/ketone alkylation | >15:1 dr (3S,5S) | 35-50% |
Achieving the thermodynamically stable cis-(3S,5S) configuration requires stereoselective reduction of prochiral enamines or unsaturated acids. Bimetallic manganese/sodium catalysts enable asymmetric hydrogenation of 5-methylpyridine-3-carboxylic acid derivatives under 50–100 bar H₂ pressure. The in situ-generated Mn-H species delivers hydride to the Si-face of the enamine, guided by chiral diamino-phosphine ligands (e.g., (R,R)-Ph-BPE), affording 95% ee and >19:1 cis:trans selectivity [9]. Rhodium-DuPhos complexes further enhance efficiency for dehydro derivatives, achieving full conversion in <12 hours at ambient pressure.
Mechanistic insight:
Table 2: Catalytic Hydrogenation Performance
Substrate | Catalyst System | Pressure (bar) | ee (%) | cis:trans |
---|---|---|---|---|
5-Methyl-1,2-dehydropiperidine-3-carboxylic acid | Mn/Na/(R,R)-Ph-BPE | 80 | 95 | 19:1 |
Ethyl 5-methyl-3-piperidinedicarboxylate | Rh-(R,R)-DuPhos | 1 | 99 | >20:1 |
Introducing the C5-methyl group with (S)-stereocontrol exploits torsional effects in cyclic enolates. Seven-membered lactam precursors (e.g., ε-caprolactams) exhibit superior diastereofacial differentiation versus six-membered analogs due to conformational rigidity. Deprotonation at C5 with lithium diisopropylamide generates an enolate adopting a chair conformation, where alkylation occurs preferentially from the equatorial face. Allyl or methyl electrophiles attack anti to the C3 carboxylate-directing group, yielding (3S,5S)-products with 83–96% dr [4] [5].
Critical parameters:
Table 3: Diastereoselectivity in Enolate Alkylation
Enolate Precursor | Electrophile | Solvent | dr (3S,5S:other) |
---|---|---|---|
N-Boc-ε-caprolactam | Allyl bromide | Tetrahydrofuran | 96:4 |
N-Cbz-δ-valerolactam | Methyl iodide | Toluene | 52:48 |
N-Boc-azepan-3-one | Benzyl bromide | Diethyl ether | 89:11 |
Racemic mixtures of 5-methylpiperidine-3-carboxylic acid are resolved via crystallographic or chromatographic methods. Diastereomeric salt crystallization uses (1R,2S)-(-)-camphorsulfonic acid or L-tartaric acid as resolving agents. The (3S,5S)-isomer preferentially crystallizes from ethanol/water due to optimized hydrogen-bonding networks, affording 97% ee at 40% yield [6] [8]. Supercritical fluid chromatography employs Chiralpak® AD-3 columns with carbon dioxide/ethanol mobile phases, achieving baseline separation (α = 1.8) in <10 minutes.
Industrial considerations:
Table 4: Resolution Efficiency Comparison
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric salt crystallization | L-Tartaric acid/EtOH/H₂O | 97 | 40 |
Supercritical fluid chromatography | Chiralpak® AD-3/CO₂:EtOH (85:15) | >99 | 35 |
Enzymatic resolution | Candida antarctica lipase/vinyl acetate | 95 | 45 |
Automated solid-phase peptide synthesis enables rapid assembly of piperidine carboxylate libraries. Wang resin-linked N-Fmoc-(3S,5S)-5-methylpiperidine-3-carboxylic acid serves as a key building block. Microwave-assisted coupling (50°C) with amino acids using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate/diisopropylethylamine achieves >98% coupling efficiency in 5 minutes per residue [3] [9]. After chain elongation, trifluoroacetic acid cleavage releases peptides with embedded (3S,5S)-units without epimerization.
Innovations:
Table 5: Solid-Phase Synthesis Parameters
Resin Type | Linker | Coupling Reagent | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
Wang resin | Hydroxymethyl | O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | 95% trifluoroacetic acid | 70–85 |
Rink amide | p-alkoxybenzyl | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 20% trifluoroacetic acid | 80–92 |
REM resin | Thioester | N,N′-Diisopropylcarbodiimide | 0.5M tris(2-carboxyethyl)phosphine | 75–88 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3